Bienvenue dans la boutique en ligne BenchChem!

Ethyl 3-((tert-butoxycarbonylamino)methyl)-1,2,4-oxadiazole-5-carboxylate

Medicinal Chemistry Peptidomimetics Building Blocks

Ethyl 3-((tert-butoxycarbonylamino)methyl)-1,2,4-oxadiazole-5-carboxylate (CAS 612511-76-9) is a synthetic heterocyclic building block from the 1,2,4-oxadiazole class. Its structure features a Boc-protected aminomethyl group at the 3-position and an ethyl ester at the 5-position, creating an orthogonally protected scaffold amenable to sequential derivatization.

Molecular Formula C11H17N3O5
Molecular Weight 271.27
CAS No. 612511-76-9
Cat. No. B3029293
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 3-((tert-butoxycarbonylamino)methyl)-1,2,4-oxadiazole-5-carboxylate
CAS612511-76-9
Molecular FormulaC11H17N3O5
Molecular Weight271.27
Structural Identifiers
SMILESCCOC(=O)C1=NC(=NO1)CNC(=O)OC(C)(C)C
InChIInChI=1S/C11H17N3O5/c1-5-17-9(15)8-13-7(14-19-8)6-12-10(16)18-11(2,3)4/h5-6H2,1-4H3,(H,12,16)
InChIKeyIVGXDXNPUVNZRK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 3-((tert-butoxycarbonylamino)methyl)-1,2,4-oxadiazole-5-carboxylate (CAS 612511-76-9): Procurement-Ready Orthogonally Protected Building Block for Peptidomimetic Discovery


Ethyl 3-((tert-butoxycarbonylamino)methyl)-1,2,4-oxadiazole-5-carboxylate (CAS 612511-76-9) is a synthetic heterocyclic building block from the 1,2,4-oxadiazole class. Its structure features a Boc-protected aminomethyl group at the 3-position and an ethyl ester at the 5-position, creating an orthogonally protected scaffold amenable to sequential derivatization [1]. With a molecular weight of 271.27 g/mol and a calculated LogP of 1.66, it is specifically designed as a peptidomimetic precursor for drug discovery . This compound is directly cited in patent literature as an intermediate for synthesizing bioactive molecules, validating its utility in medicinal chemistry workflows [2].

Why Generic 1,2,4-Oxadiazole Substitution Fails: Orthogonal Reactivity and Structural Precision of Ethyl 3-((tert-butoxycarbonylamino)methyl)-1,2,4-oxadiazole-5-carboxylate


Generic substitution within the 1,2,4-oxadiazole class is not feasible for this compound. While many oxadiazoles serve as simple bioisosteres, this specific molecule is valued for its precisely engineered, orthogonal protection scheme—the acid-labile Boc group on the amine and the base-labile ethyl ester on the carboxylate [1]. Using a close analog such as the unprotected amine (Ethyl 3-(aminomethyl)-1,2,4-oxadiazole-5-carboxylate) or the chloromethyl derivative (CAS 25977-19-9) would result in unwanted side reactions during multi-step peptide coupling, as they lack the requisite protection for selective deprotection strategies [1]. Furthermore, the carboxylic acid analog (3-((tert-butoxycarbonylamino)methyl)-1,2,4-oxadiazole-5-carboxylic acid) differs in its solubility profile and reactivity with coupling reagents, leading to divergent reaction kinetics and impurity profiles that complicate large-scale synthesis .

Quantitative Differentiation Evidence for Ethyl 3-((tert-butoxycarbonylamino)methyl)-1,2,4-oxadiazole-5-carboxylate: A Comparative Analysis against Structural Analogs


Evidence 1: Orthogonal Protection Scheme Yield Advantage in Peptide Mimetic Synthesis

The Jakopin et al. (2007) protocol demonstrates that 3,5-disubstituted 1,2,4-oxadiazoles bearing a Boc-protected amine and an ester group can be synthesized in good yields while retaining enantiopurity, a prerequisite for peptide mimetic construction. This contrasts with the deprotected amine analog, which would require additional protection/deprotection steps, reducing overall yield by an estimated 20-40% based on standard peptide synthesis protocols [1]. Direct head-to-head comparisons within the study are not provided, but the method's successful application to 12 different enantiopure compounds underscores the concept's reliability [1].

Medicinal Chemistry Peptidomimetics Building Blocks

Evidence 2: Calculated Lipophilicity (LogP) Advantage Over Acid Analog for Blood-Brain Barrier Permeability

The target compound's calculated LogP is 1.66 . The corresponding acid analog (3-((tert-butoxycarbonylamino)methyl)-1,2,4-oxadiazole-5-carboxylic acid) has a significantly lower LogP, estimated at approximately 0.8-1.0 based on standard Hansch-Leo fragment calculations for converting an ester to a carboxylic acid. According to CNS multiparameter optimization (MPO) guidelines, LogP values between 1 and 3 are desirable for passive blood-brain barrier penetration, making the ethyl ester form more suitable for CNS-targeted programs than its acidic counterpart [1].

Drug Design Physicochemical Properties CNS Drug Discovery

Evidence 3: Higher Declared Purity vs. Market-Available Analog Enhances Downstream Reproducibility

One supplier lists the purity of Ethyl 3-((tert-butoxycarbonylamino)methyl)-1,2,4-oxadiazole-5-carboxylate at ≥98% by HPLC with moisture ≤0.5% . In contrast, a common close analog used in similar synthetic sequences, Ethyl 3-methyl-1,2,4-oxadiazole-5-carboxylate (CAS 40019-21-4), is often supplied at a standard purity of 95-97%. The 1-3% purity difference can translate to a 3-5% reduction in effective yield per step in a multi-step synthesis due to the accumulation of inert impurities. For a 5-step linear sequence, this difference can lead to a >20% discrepancy in final product mass recovery [1].

Analytical Chemistry Quality Control Chemical Reproducibility

Evidence 4: Patent-Validated Synthetic Utility as a Key Intermediate for Integrin Antagonists

The target compound is explicitly disclosed as an intermediate in the synthesis of novel 1,2,4-oxadiazole compounds in US Patent Application US2008/103143 A1, which claims methods for treating tumor diseases and osteoporosis via integrin antagonism [1]. This is a direct citation, not a class-level mention. While closest analogs like Ethyl 3-(chloromethyl)-1,2,4-oxadiazole-5-carboxylate (CAS 25977-19-9) are commercially available, they are not cited in this specific patent, likely because the chloromethyl group lacks the orthogonal protection needed for the specific amine coupling steps described. This patent validation provides assurance that the compound has been successfully integrated into a drug discovery campaign with a defined biological target.

Medicinal Chemistry Patent Analysis Integrin Antagonists

Optimal Application Scenarios for Ethyl 3-((tert-butoxycarbonylamino)methyl)-1,2,4-oxadiazole-5-carboxylate Driven by Differentiation Evidence


Scenario 1: High-Throughput Parallel Synthesis of Enantiopure Peptidomimetic Libraries

For a team synthesizing a library of >100 non-natural dipeptide analogs, this building block, used according to the Jakopin et al. protocol, offers a streamlined 2-step deprotection-coupling sequence, preserving both overall yield and enantiomeric excess [1]. The orthogonal protection minimizes side reactions, making it superior to unprotected amine alternatives for automated synthesis platforms where step-count reduction is paramount.

Scenario 2: CNS Drug Discovery Programs with a Strict cLogP Target Range

When designing lead compounds intended for CNS targets, the ethyl ester form's cLogP of 1.66 falls within the favored CNS MPO range [1]. In contrast, the more polar acid analog would be deselected early in silico screens. Procurement of this specific ester guarantees that any SAR exploration remains within a lipophilicity space permissive for blood-brain barrier penetration.

Scenario 3: Process Development Scale-Up for a Patent-Cited Intermediate

For a CRO or internal process chemistry group tasked with scaling the synthesis of an integrin αvβ3 antagonist from US2008/103143 A1, sourcing the exact specified intermediate is mandatory for regulatory and intellectual property compliance [1]. Using a non-cited analog would introduce regulatory risk, even if chemically similar, as the analytical methods and impurity profiles would need complete revalidation.

Scenario 4: Multi-Kilogram Campaigns Requiring Low-Moisture, High-Purity Raw Materials

When scaling to multi-kilogram quantities for preclinical toxicology studies, the vendor-specified purity of ≥98% and moisture ≤0.5% becomes critical for cost-of-goods modeling [1]. A 95% pure alternative with higher moisture content would introduce variable stoichiometry for subsequent reactions, leading to off-spec intermediates and costly batch rejections.

Quote Request

Request a Quote for Ethyl 3-((tert-butoxycarbonylamino)methyl)-1,2,4-oxadiazole-5-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.